Tretazicar
Overview
Description
Tretazicar is a small molecule compound that belongs to the class of organic compounds known as dinitroanilines. It is primarily investigated for its potential use in cancer treatment. This compound is known for its ability to be activated by specific enzymes to form cytotoxic agents that can target and kill cancer cells .
Mechanism of Action
Target of Action
Tretazicar primarily targets two enzymes: Ribosyldihydronicotinamide dehydrogenase [quinone] in humans and Oxygen-insensitive NAD (P)H nitroreductase in Escherichia coli . These enzymes play a crucial role in the activation of this compound.
Mode of Action
This compound is a prodrug, which means it is biologically inactive until it is metabolized within the body. The aforementioned enzymes convert this compound into a potent cytotoxic bifunctional alkylating agent . This conversion disrupts the genetic material (DNA) of the cells, leading to cell death .
Biochemical Pathways
It is known that the enzyme ribosyldihydronicotinamide dehydrogenase [quinone] is involved in detoxification pathways as well as in biosynthetic processes . The disruption of these pathways by this compound could contribute to its cytotoxic effects.
Result of Action
The primary result of this compound’s action is the death of infected cells . By disrupting the DNA of these cells, this compound prevents them from replicating and functioning properly, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the enzyme NQO2 and co-substrate caricotamide (EP-0152R) is necessary for the conversion of this compound into its active form Therefore, the efficacy and stability of this compound can be affected by the presence or absence of these substances in the body
Biochemical Analysis
Biochemical Properties
Tretazicar interacts with several enzymes and proteins within biochemical reactions. Specifically, it has been found to interact with Ribosyldihydronicotinamide dehydrogenase [quinone] in humans and Oxygen-insensitive NAD(P)H nitroreductase in Escherichia coli . These interactions are crucial for the activation and function of this compound within the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to kill more than 80% of breast cancer cells when incubated with the enzyme HChrR6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the genetic material (DNA) of cells, creating bonds that disrupt the genetic material and its function, ultimately resulting in the death of the infected cell . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tretazicar involves the nitration of aniline derivatives followed by the introduction of an aziridine moiety. The reaction conditions typically require controlled temperatures and the use of strong acids or bases to facilitate the nitration process. The final step involves the formation of the aziridine ring, which is crucial for the compound’s biological activity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tretazicar undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced by specific enzymes to form cytotoxic agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Oxidation: This compound can also undergo oxidation reactions under certain conditions.
Common Reagents and Conditions
Reduction: Enzymes such as NAD(P)H quinone oxidoreductase are commonly used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include cytotoxic agents that can form DNA-DNA interstrand cross-links, leading to the death of cancer cells .
Scientific Research Applications
Tretazicar has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration and aziridine formation reactions.
Biology: Investigated for its ability to be activated by specific enzymes in biological systems.
Medicine: Explored as a potential prodrug for cancer treatment. It is activated by enzymes to form cytotoxic agents that target cancer cells.
Industry: Used in the development of enzyme-prodrug therapies for targeted cancer treatment
Comparison with Similar Compounds
Similar Compounds
Dinitroanilines: Compounds that contain an aniline moiety substituted at two positions by nitro groups.
Aziridines: Compounds that contain an aziridine ring, similar to tretazicar.
Uniqueness
This compound is unique due to its ability to be activated by specific enzymes to form cytotoxic agents. This property makes it a promising candidate for enzyme-prodrug therapies, which aim to target cancer cells specifically while minimizing damage to healthy cells .
Properties
IUPAC Name |
5-(aziridin-1-yl)-2,4-dinitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c10-9(14)5-3-7(11-1-2-11)8(13(17)18)4-6(5)12(15)16/h3-4H,1-2H2,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXQMCIOTUMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176335 | |
Record name | 5-Aziridino-2,4-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21919-05-1 | |
Record name | Tretazicar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21919-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tretazicar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021919051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretazicar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CB 1954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Aziridino-2,4-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 5-(1-aziridinyl)-2,4-dinitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRETAZICAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7865D5D01M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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